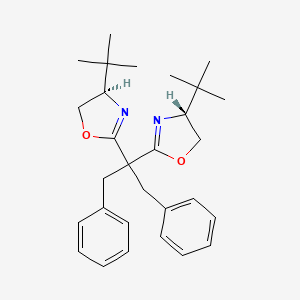
5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane is an organic compound that features a boron-containing heterocyclic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-vinylphenylboronic acid with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or hydroboration agents like diborane.
Major Products
Oxidation: Formation of boronic acids or borates.
Reduction: Conversion of the vinyl group to an ethyl group.
Substitution: Formation of halogenated derivatives or hydroborated products.
Applications De Recherche Scientifique
5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and hydroboration. These interactions are crucial for its applications in organic synthesis and medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Lacks the vinyl group, making it less reactive in certain types of reactions.
5,5-Dimethyl-2-(4-ethylphenyl)-1,3,2-dioxaborinane: Contains an ethyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness
5,5-Dimethyl-2-(4-vinylphenyl)-1,3,2-dioxaborinane is unique due to the presence of the vinyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-(4-ethenylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO2/c1-4-11-5-7-12(8-6-11)14-15-9-13(2,3)10-16-14/h4-8H,1,9-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGZETQPYJJBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B8200086.png)





![(3aR,3'aR,8aS,8'aS)-8,8a,8',8'a-Tetrahydro-3aH,3'aH-2,2'-biindeno[1,2-d]oxazole](/img/structure/B8200126.png)







